molecular formula C21H12BrF3N2O4 B12117387 3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B12117387
M. Wt: 493.2 g/mol
InChI Key: NUYOAUKPJUDVER-UHFFFAOYSA-N
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Description

3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through a series of reactions, including cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(5-chlorofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
  • 3-{[(5-methylfuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Uniqueness

What sets 3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide apart from similar compounds is the presence of the bromofuran group, which can significantly influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C21H12BrF3N2O4

Molecular Weight

493.2 g/mol

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H12BrF3N2O4/c22-16-9-8-15(30-16)19(28)27-17-13-6-1-2-7-14(13)31-18(17)20(29)26-12-5-3-4-11(10-12)21(23,24)25/h1-10H,(H,26,29)(H,27,28)

InChI Key

NUYOAUKPJUDVER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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